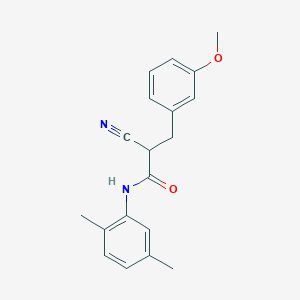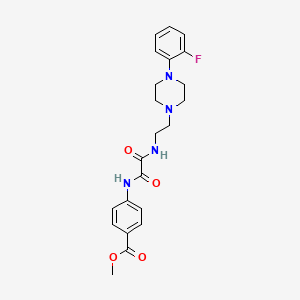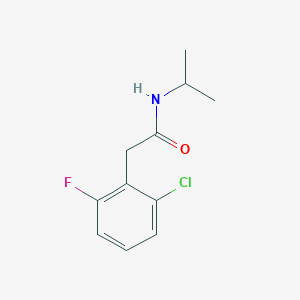
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C19H20N2O2 and a molecular weight of 308.37 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available from the search results. This compound is used for proteomics research , but the exact reactions it undergoes in this context are not specified.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, etc., are not available from the search results. Its molecular formula is C19H20N2O2 and its molecular weight is 308.37 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide and its derivatives have been explored in various synthetic chemical studies. For example, the synthesis of 4,4′-dimethoxydiphenylcyanamide, a compound with structural similarities, demonstrates the potential versatility of these compounds in chemical synthesis. This process involves the treatment of 4,4′-dimethoxydiphenylamine with cyanogen chloride or the removal of water from N,N-bis(4-methoxyphenyl)urea, indicating the adaptability of these compounds in chemical reactions (Robinson, 1954).
Optical and Electronic Properties
- The optical properties of similar compounds, like 3-aryl-2-cyano acrylamide derivatives, have been studied, revealing distinct optical behaviors due to their unique face-to-face stacking mode. Such studies showcase the potential application of these compounds in the field of optoelectronics and materials science (Qing‐bao Song et al., 2015).
Potential Antitumor Activity
- In the realm of medicinal chemistry, derivatives of this compound have been investigated for their antitumor properties. The design and synthesis of novel series of agents based on similar molecular structures have shown significant antiproliferative activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Romagnoli et al., 2014).
Photocatalysis and Photochemistry
- The use of 2,5-dimethylphenacyl esters, which share structural features with the compound , in photocatalysis and photochemistry has been explored. These studies provide insights into the potential applications of such compounds in advanced chemical reactions and materials science, particularly in the development of photoremovable protecting groups for carboxylic acids (Zabadal et al., 2001).
Catalysis
- Compounds similar to this compound have been used as catalysts in chemical reactions. For example, the use of dimeric ortho-palladated complexes of 2-methoxyphenethylamine in the cyanation of aryl halides showcases the potential catalytic applications of these compounds in organic synthesis (Hajipour et al., 2011).
Electrochemical Studies
- The electrochemical behavior of compounds structurally related to this compound has been investigated. These studies contribute to the understanding of the electrochemical properties of these compounds, which could have implications in the development of electronic materials and sensors (David et al., 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-8-14(2)18(9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOKLUAKHUJGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2642247.png)

![1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone](/img/structure/B2642250.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2642251.png)


![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone](/img/structure/B2642254.png)

![N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2642259.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide](/img/structure/B2642267.png)
![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid](/img/structure/B2642269.png)